molecular formula C6H7NO2S B12882442 1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione CAS No. 141075-38-9

1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione

Cat. No.: B12882442
CAS No.: 141075-38-9
M. Wt: 157.19 g/mol
InChI Key: NXRRQARNGWJASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a dione precursor in the presence of a methylthio group donor. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(methylthio)-1H-indole-2,3-dione: This compound has a similar structure but includes an indole ring instead of a pyrrole ring.

    1-methyl-5-(methylthio)-1H-pyrazole-2,3-dione: This compound features a pyrazole ring, offering different chemical properties and reactivity.

Uniqueness

1-methyl-5-(methylthio)-1H-pyrrole-2,3-dione is unique due to its specific substitution pattern and the presence of both a methyl and a methylthio group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

141075-38-9

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

1-methyl-5-methylsulfanylpyrrole-2,3-dione

InChI

InChI=1S/C6H7NO2S/c1-7-5(10-2)3-4(8)6(7)9/h3H,1-2H3

InChI Key

NXRRQARNGWJASU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)C1=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.